molecular formula C9H7NO2 B073952 2-Phenyloxazol-5(4H)-one CAS No. 1199-01-5

2-Phenyloxazol-5(4H)-one

Cat. No. B073952
CAS RN: 1199-01-5
M. Wt: 161.16 g/mol
InChI Key: QKCKCXFWENOGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05157149

Procedure details

This procedure is a modification of Crawford and Little (J. Chem. Soc. 1959, 729). A flask containing hippuric acid (20 g, 0.011 mol, Aldrich) and acetic anhydride (130 mL) was placed in a boiling H2O bath (90° C.) and vigorously stirred for exactly 15 min. The solution was poured onto 200 mL of toluene, 200 mL of ice water and stirred vigorously for 5 min. The phases were separated and the organic phase was stirred with 1 L of 2% aq. NaHCO3 for 10 min., separated and dried with anhydrous Na2SO4. Filtration of the solution and rotary evaporation (bath temperature 35° C., 20 mmHg) gave a yellow white solid. The formation of a red material in this procedure is due to protect degradation and condensation. Yield 11.8 g, 66%, mp 83°-86°. 1H NMR (CDCl3): δ7.95 (d, 2H; J=7 Hz); 7.55 (t, 1H, J=7 Hz), 7.45 (t, 2H, J=7 Hz), 4.38 (s, 1H). 13C NMR (CDCl3): 175.9, 163.4, 132.7, 128.8, 127.7, 125.8, 54.9.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[C:6]1([C:4]2[O:13][C:1](=[O:12])[CH2:2][N:3]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
(90° C.) and vigorously stirred for exactly 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a boiling H2O bath
STIRRING
Type
STIRRING
Details
stirred vigorously for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
STIRRING
Type
STIRRING
Details
the organic phase was stirred with 1 L of 2% aq. NaHCO3 for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration of the solution and rotary evaporation (bath temperature 35° C., 20 mmHg)
CUSTOM
Type
CUSTOM
Details
gave a yellow white solid
CUSTOM
Type
CUSTOM
Details
degradation and condensation

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC(CN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.